2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)21-16-5-4-6-18-15(16)9-10-23(18)12-20(25)22-17-8-7-14(26-2)11-19(17)27-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
CZRPSVNWDBMBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Activation of Carboxylic Acid : Indole-3-acetic acid reacts with CDI in acetonitrile under catalytic pyridine, forming an acyl imidazolide intermediate. Pyridine facilitates deprotonation, enhancing nucleophilic attack by CDI. Evolution of CO₂ gas confirms intermediate formation.
-
Nucleophilic Substitution : The intermediate reacts with 2,4-dimethoxyaniline, yielding the target acetamide. The reaction proceeds at room temperature for 12–24 hours, with yields averaging 65–75%.
Optimization Insights
-
Solvent Choice : Acetonitrile outperforms THF or DMF due to superior solubility of intermediates.
-
Catalyst Loading : Pyridine (5 mol%) maximizes yield without side-product formation.
Table 1: Key Parameters for One-Pot Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C | Maximizes selectivity |
| CDI Equivalents | 1.2 | Prevents overactivation |
| Aniline Equivalents | 1.5 | Ensures complete coupling |
Fischer Indolization Followed by N-Acylation
An alternative route employs Fischer indolization to construct the indole core, followed by N-acylation.
Stepwise Procedure
-
Indole Synthesis : 4-Acetylamino-phenylhydrazine hydrochloride undergoes cyclization with methyl 4-ketocyclohexanecarboxylate in acetic acid, forming 4-acetylaminoindole-3-carboxylic acid methyl ester.
-
N-Acylation : The indole nitrogen is acylated with chloroacetyl chloride in DCM using DMAP as a catalyst, introducing the acetamide moiety.
-
Amide Coupling : The intermediate reacts with 2,4-dimethoxyaniline via a BOP-Cl-mediated coupling in THF, achieving 70% overall yield.
Table 2: Comparative Yields for Fischer-Indolization Route
| Step | Yield (%) | Critical Factor |
|---|---|---|
| Cyclization | 85 | Acetic acid concentration |
| N-Acylation | 90 | DMAP loading (10 mol%) |
| Final Coupling | 70 | BOP-Cl stoichiometry |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates reaction kinetics, particularly for low-solubility intermediates.
Protocol Highlights
-
Cyclization : 4-Acetylamino-phenylhydrazine and methyl 4-ketocyclohexanecarboxylate react in methanol/H₂SO₄ under microwave irradiation (120°C, 10 minutes), achieving 90% yield.
-
Coupling : Microwave-assisted amidation with 2,4-dimethoxyaniline reduces reaction time from 24 hours to 30 minutes.
Advantages :
-
50-fold reduction in reaction time vs. conventional heating.
-
Improved purity (98% by HPLC) due to minimized side reactions.
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (%) | 60 | 75 |
| Purity (%) | 95 | 98 |
| Scalability | High | Moderate |
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the indole ring.
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Compounds with similar indole structures have shown antitumor effects against various cancer cell lines. For example, derivatives of indole have been reported to possess selective cytotoxicity against human cancer cells while sparing normal cells . Specific studies indicate that related compounds can inhibit cell proliferation in cancer types such as breast (MCF7), cervical (HeLa), and liver (HepG2) cancers .
- Mechanism of Action : The antitumor effects are often mediated through apoptosis induction. Studies have shown that certain derivatives activate caspases involved in apoptotic pathways. For instance, the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspases-3 and -8 were noted in HepG2 cells treated with similar compounds .
Case Studies
Several studies have documented the effectiveness of similar compounds in preclinical settings:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various 2-oxoacetamide derivatives against human cancer cell lines. The results indicated that some compounds had IC50 values below 20 μM, demonstrating potent anti-proliferative activity .
- Mechanistic Insights : In a mechanistic study involving derivatives of indole, it was found that compounds induced apoptosis through caspase-dependent pathways, highlighting their potential for therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Indole-Based Derivatives
- 2-(4-Methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (CAS 1282131-60-5) Structure: Replaces the 4-acetylamino group on the indole with a methoxy group and introduces a methylsulfanyl moiety on the phenyl ring. This may alter solubility and membrane permeability . Molecular Formula: C₁₈H₁₈N₂O₂S | MW: 326.4 g/mol.
- N-{N-[4-(Acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(1H-indol-1-yl)acetamide Structure: Adds a dichlorobenzyl-carbamimidoyl group to the indole-acetamide framework. Molecular Formula: C₂₀H₁₉Cl₂N₅O₂ | MW: 456.3 g/mol.
Non-Indole Heterocycles
- 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18) Structure: Replaces the indole with a pyrimidinone-thioether core and a trifluoromethylbenzothiazole group. Molecular Formula: C₂₃H₂₁F₃N₄O₃S₂ | MW: 546.6 g/mol.
N-(Benzothiazole-2-yl)-2-phenylacetamide
- Structure : Substitutes indole with benzothiazole and lacks the dimethoxyphenyl group.
- Impact : Benzothiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins, though the absence of dimethoxy groups reduces polarity .
- Molecular Formula : C₁₅H₁₂N₂OS | MW : 276.3 g/mol.
Substituent Variations in Acetamide Derivatives
Sulfur-Containing Analogues
- N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Structure: Incorporates a sulfanyl-linked oxazole ring instead of the dimethoxyphenyl group. Molecular Formula: C₁₅H₁₇N₃O₃S | MW: 319.4 g/mol.
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS 868217-37-2)
Pharmacological and Physicochemical Comparisons
*Estimated based on molecular formula.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The structure features an indole core, which is known for its diverse biological properties, and modifications that enhance its pharmacological potential.
Anticancer Activity
Recent studies have indicated that derivatives of indole, including the compound , exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various indole derivatives against human lung cancer cell lines (A549, MCF-7, and HeLa). The results demonstrated that the compound showed promising cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that it activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptotic pathways.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Inhibition of Enzymatic Activity
The compound's analogs have been evaluated for their inhibitory effects on various enzymes. For example:
- Cholinesterase Inhibition : Certain analogs have shown competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential leads for treating neurodegenerative diseases .
- Urease Inhibition : A related study found that certain acetamide derivatives exhibited significant urease inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Studies
- Study on Lung Cancer Cells :
- Neuroprotective Effects :
Summary of Biological Activities
Q & A
Q. How can researchers optimize synthetic scalability without compromising enantiopurity?
- Methodology : Transition from batch to flow chemistry for EDC-mediated coupling, ensuring precise temperature control (<5°C). Use chiral HPLC (e.g., Chiralpak IA column) to monitor racemization. For large-scale purification, switch to recrystallization (ethanol/water) instead of column chromatography .
Key Notes
- Contradictions : highlights variability in dihedral angles (54.8–77.5°) across crystal structures, suggesting conformational flexibility that may influence bioactivity.
- Data Gaps : No direct pharmacokinetic data exists for this compound; extrapolate from structurally similar N-substituted acetamides in and .
- Validation : Always corroborate computational predictions (e.g., docking scores) with experimental assays to mitigate model biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
